NNMT Inhibitory Potency: Comparison with Unsubstituted Nicotinamide and Early Bisubstrate Leads
The target compound is reported to inhibit human Nicotinamide N-Methyltransferase (NNMT) with a Ki of 650 nM, as determined by a fluorescence polarization-based competition assay using full-length recombinant human NNMT [1]. In contrast, the natural substrate nicotinamide itself exhibits negligible inhibitory activity (Ki > 100,000 nM) under comparable assay conditions [2]. Furthermore, early bisubstrate-like lead compounds lacking the tetrahydropyran moiety typically show Ki values in the 2,000–10,000 nM range, indicating that the oxan-4-ylmethoxy group contributes a 3- to 15-fold enhancement in binding affinity [2]. This potency difference places the compound in a distinct tier of NNMT tool compounds suitable for cellular target engagement studies at sub-micromolar concentrations.
| Evidence Dimension | NNMT inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 650 nM |
| Comparator Or Baseline | Nicotinamide (substrate): Ki > 100,000 nM; Early bisubstrate leads without oxane moiety: Ki = 2,000–10,000 nM |
| Quantified Difference | >150-fold over nicotinamide; 3- to 15-fold over simpler bisubstrate leads |
| Conditions | Full-length recombinant human NNMT, fluorescence polarization competition assay |
Why This Matters
This potency differentiation directly impacts assay sensitivity requirements and compound usage costs per experiment, making the target compound a more economical choice for cellular assays operating at sub-micromolar concentrations.
- [1] BindingDB Entry BDBM50627707 (CHEMBL5426689). Ki data for US20250017936 Compound 5b against human NNMT. Accessed 2025. View Source
- [2] Gao, J., et al. (2022). Potent Inhibition of Nicotinamide N-Methyltransferase by Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 65(3), 2345-2360. View Source
